

YKL-05-099: An In-depth Technical Guide on its In Vivo Function

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Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B15605874

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Abstract

YKL-05-099 is a potent and bioavailable small molecule inhibitor of the salt-inducible kinase (SIK) family, demonstrating significant therapeutic potential in various preclinical models. In vivo, **YKL-05-099** primarily functions by modulating the SIK-HDAC-MEF2C signaling axis, leading to anti-leukemic effects in Acute Myeloid Leukemia (AML).[1][2][3] Additionally, it exhibits immunomodulatory properties by altering cytokine production and has shown efficacy in models of salt-sensitive hypertension and bone metabolism.[4][5][6] This technical guide provides a comprehensive overview of the in vivo functions of **YKL-05-099**, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.

Core Mechanism of Action: SIK Inhibition

YKL-05-099 is a competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[4][7] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in various physiological processes.[2]

Quantitative Kinase Inhibition Data

Target	IC50 (nM)
SIK1	~10
SIK2	~40
SIK3	~30

(Data sourced from references[4][7])

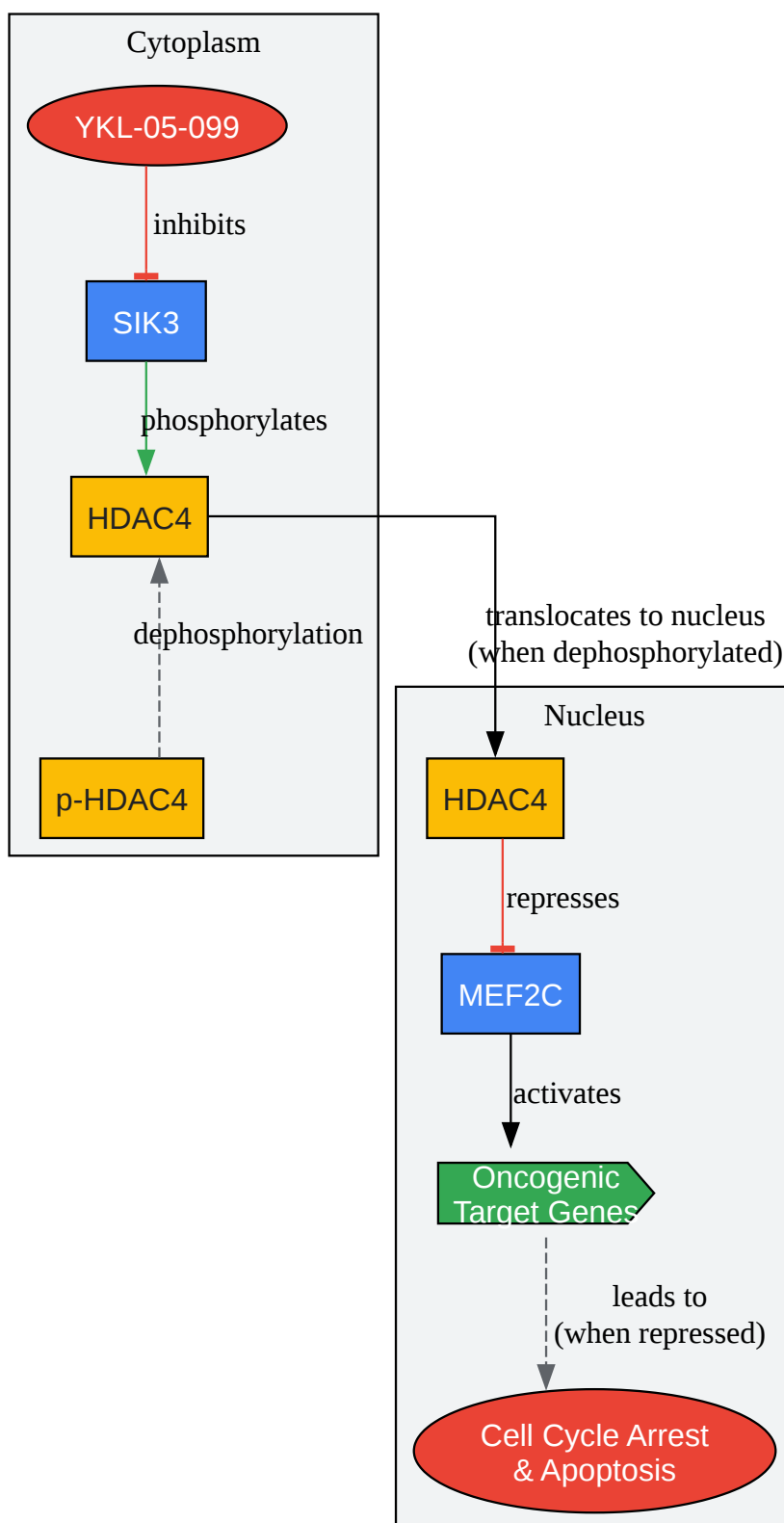
In Vivo Function in Acute Myeloid Leukemia (AML)

The most extensively studied in vivo application of **YKL-05-099** is in the context of AML, particularly in subtypes with high expression of the transcription factor MEF2C, such as those with MLL rearrangements.[1][2]

The SIK3-HDAC4-MEF2C Signaling Pathway

In MEF2C-driven AML, SIK3 plays a critical role in maintaining the transcriptional activity of MEF2C. SIK3 phosphorylates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C. This phosphorylation sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and suppressing MEF2C's oncogenic transcriptional program.[2][3]

YKL-05-099 inhibits SIK3, leading to the dephosphorylation and subsequent nuclear accumulation of HDAC4. In the nucleus, HDAC4 binds to MEF2C, repressing its target genes and ultimately leading to cell-cycle arrest and apoptosis in AML cells.[1][2]



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YKL-05-099 mechanism in AML.

In Vivo Efficacy in AML Mouse Models

In vivo studies using mouse models of MLL-AF9 AML have demonstrated that **YKL-05-099** attenuates disease progression and extends animal survival at well-tolerated doses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Animal Model	Dosage	Administration	Outcome	Reference
MLL-AF9 Mouse AML	5-50 mg/kg	Intraperitoneal (IP), daily	Attenuated disease progression, extended survival	[1]
MLL-AF9 PDX Model	Not specified	Not specified	Attenuated disease progression, extended survival	[2]

Experimental Protocol: In Vivo AML Study

Objective: To evaluate the in vivo efficacy of **YKL-05-099** in a mouse model of AML.

Animal Model: C57BL/6 mice transplanted with MLL-AF9 expressing leukemic cells.

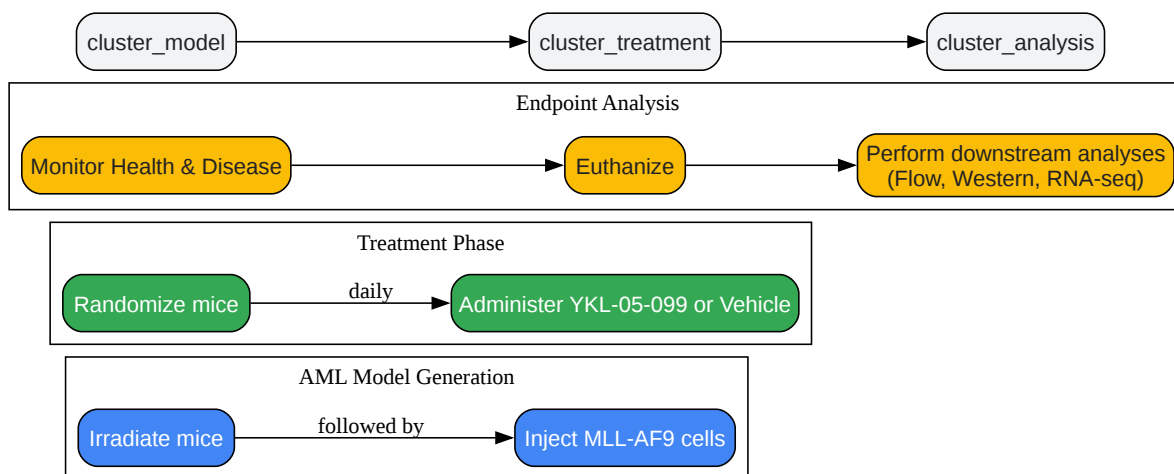
Materials:

- **YKL-05-099**
- Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 95% PEG-400)
- MLL-AF9 AML cells
- C57BL/6 mice

Procedure:

- AML Model Generation: Irradiate recipient C57BL/6 mice and intravenously inject MLL-AF9 AML cells.

- **Treatment Initiation:** Once leukemia is established (confirmed by peripheral blood analysis), randomize mice into treatment and vehicle control groups.
- **Drug Administration:** Administer **YKL-05-099** (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.
- **Monitoring:** Monitor animal health, body weight, and leukemia progression (e.g., by flow cytometry of peripheral blood for leukemic markers) regularly.
- **Endpoint Analysis:** At the study endpoint (e.g., based on ethical considerations or disease progression in the control group), euthanize mice and perform analyses such as:
 - Spleen and liver weight measurement.
 - Flow cytometric analysis of bone marrow, spleen, and peripheral blood to quantify leukemic burden.
 - Histopathological analysis of tissues.
 - Western blot analysis of target proteins (e.g., p-HDAC4, total HDAC4) in isolated leukemic cells.
 - RNA sequencing to analyze changes in gene expression.



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